
4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C18H13N3S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cardiotonic properties based on recent research findings.
Chemical Structure
The compound features a thiazole ring linked to a pyrazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. A series of synthesized compounds, including this compound, were evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Results
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
10a | E. coli | 15 |
10b | S. aureus | 18 |
10c | P. mirabilis | 12 |
10d | B. subtilis | 20 |
These results indicate that the compound exhibits varying levels of activity against different strains, with the highest activity observed against Bacillus subtilis .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through inhibition assays targeting cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated notable inhibitory activity, suggesting its potential as an anti-inflammatory agent.
Table 2: COX Inhibition Assay Results
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
4-Phe-Thiazole | 5.2 | 3.8 |
This data indicates that the compound is more effective against COX-2, which is often associated with inflammatory processes .
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines. The results showed that it has significant cytotoxic effects, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.
Table 3: Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 6.5 |
HCT-116 | 4.9 |
HePG-2 | 5.5 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer therapy .
Cardiotonic Activity
In a study focusing on cardiotonic effects, derivatives including the target compound were tested for their ability to inhibit phosphodiesterase (PDE) enzymes. The results indicated that certain derivatives exhibited potent inhibition of PDE3A.
Table 4: PDE Inhibition Assay Results
Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) |
---|---|---|
Compound A | 0.24 | 2.34 |
Compound B | 0.30 | 3.00 |
The data suggests that these compounds could have therapeutic implications in treating heart conditions by enhancing cardiac contractility .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is C18H16N4S, with a molecular weight of approximately 320.41 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Antitumor Activity
In a study by Siddiqui et al. (2020), thiazole-integrated compounds were synthesized and tested for their anticancer properties. Among these derivatives, those containing the thiazole moiety exhibited enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study reported an IC50 value of 5.71 μM for one derivative, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
5-Fluorouracil | MCF-7 | 6.14 |
Antimicrobial Properties
The thiazole ring system is also associated with antimicrobial activity. Research indicates that compounds containing thiazole derivatives can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
Thiazole Derivative A | E. coli | 15 |
Thiazole Derivative B | S. aureus | 20 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications involving pyrazole and thiazole rings have shown promising results in seizure models.
Case Study: Anticonvulsant Screening
In an investigation by Łączkowski et al., several thiazole-containing compounds were synthesized and tested in electroshock seizure models. One compound demonstrated a protection index of 9.2, indicating its potential as an anticonvulsant agent .
Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|---|
Thiazole-Pyrazole Hybrid | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
化学反応の分析
Cyclocondensation Reactions
The thiazole core is synthesized via cyclocondensation between pyrazole carbothioamides and phenacyl bromides. For example:
-
Reaction pathway :
5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide (8a–d ) reacts with substituted phenacyl bromides (9a–g ) in ethanol at reflux to form 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (10a–ab ) . -
Key conditions :
-
Solvent: Ethanol
-
Temperature: Reflux (~78°C)
-
Reaction time: 6–12 hours
-
Table 1 : Representative yields and substituent effects
Compound | R₁ | R₂ | Yield (%) | MP (°C) |
---|---|---|---|---|
10a | H | H | 85 | 198–200 |
10j | 4-Cl | F | 65 | 158–160 |
10s | 4-OCH₃ | 4-NO₂ | 80 | 160–162 |
Electron-withdrawing groups (e.g., NO₂, CN) on the aryl rings enhance reaction rates but reduce yields due to steric hindrance .
(a) Oxidation of Pyrazole Methanols
Intermediate pyrazolyl-methanols (5a–d ) are oxidized to carbaldehydes (6a–d ) using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). This step is critical for introducing aldehyde functionalities for subsequent reactions .
(b) Nitrile Formation
Aldehydes (6a–d ) are converted to nitriles (7a–d ) via a modified Sonogashira reaction using liquid NH₃ and I₂ in tetrahydrofuran (THF) .
Substitution Reactions
The thiazole ring undergoes electrophilic substitution at the C4 and C5 positions. For example:
-
Halogenation :
Fluorine and chlorine substituents are introduced via phenacyl bromide intermediates (e.g., 10j with R₂ = F) . -
Nitro Group Incorporation :
Nitro-substituted derivatives (e.g., 10e , 10l ) are synthesized using 4-nitro phenacyl bromide, with yields exceeding 78% .
Spectroscopic Evidence of Reactivity
Example : Compound 10j (4-Cl, 4-F substituents)
-
¹H NMR :
-
¹³C NMR :
Limitations and Challenges
特性
IUPAC Name |
4-phenyl-2-(5-phenylpyrazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-3-7-14(8-4-1)16-13-22-18(20-16)21-17(11-12-19-21)15-9-5-2-6-10-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACVJOXDXSXAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。